![molecular formula C8H8BrN3 B1358433 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 954238-09-6](/img/structure/B1358433.png)

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

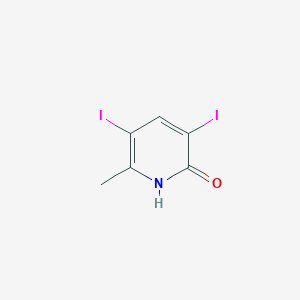

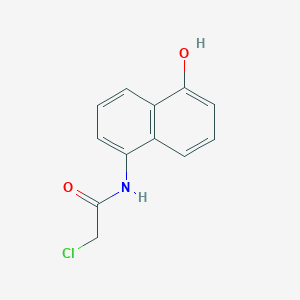

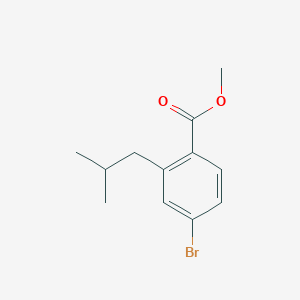

“6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 954238-09-6 . It has a molecular weight of 226.08 and its IUPAC name is the same as the common name .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . Another approach proposes the formation of an imidazoline intermediate, which exists in equilibrium with its protonated form in the presence of acid .Molecular Structure Analysis

The molecular structure of “6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine” is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to participate in various chemical reactions . For example, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. These derivatives exhibit high inhibition efficiency, acting as mixed-type inhibitors, supported by various techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. Density functional theory and molecular dynamic simulation corroborate these findings (Saady et al., 2021).

Anticancer and Antimicrobial Activity

Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives shows promising antibacterial and antifungal activities. Some compounds exhibit significant anticancer activity against breast cancer cell lines, indicating the potential of the imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been conducted using techniques like single crystal X-ray diffraction. These studies focus on the molecular geometry in the solid state and explore intermolecular interactions like hydrogen bonding and π-π interactions, crucial for understanding the compound's properties (Rodi et al., 2013).

Corrosion Inhibition and Adsorption Studies

Further investigation into the adsorption and inhibitory effect of 6-bromo-imidazo[4,5-b]pyridine derivatives on mild steel corrosion in acidic media has been done. These studies incorporate a combination of experimental techniques and quantum chemical calculations, indicating a high corrosion inhibition efficiency and providing insights into the adsorption process (Saady et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is Pro87 , a protein involved in the binding site . This compound forms a π–π bond with Pro87, stabilizing it in the binding site .

Mode of Action

6-Bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine interacts with its target, Pro87, through the formation of a sticky π–π bond . This interaction stabilizes Pro87 in the binding site, facilitating further biochemical reactions . In addition, this compound can form an extra hydrogen bond with Arg144 .

Biochemical Pathways

The interaction with pro87 suggests that it may influence pathways involving this protein .

Result of Action

Its interaction with Pro87 and Arg144 suggests it may influence the functions of these proteins, potentially leading to various cellular effects .

Safety and Hazards

The safety information available indicates that this compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P260 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

6-bromo-2,7-dimethyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMUKDBYLABGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N=C(N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)